molecular formula C14H14N2O3 B14206186 4-(2-Methoxybenzoyl)-2,6-dimethylpyridazin-3(2H)-one CAS No. 832712-30-8

4-(2-Methoxybenzoyl)-2,6-dimethylpyridazin-3(2H)-one

Katalognummer: B14206186
CAS-Nummer: 832712-30-8
Molekulargewicht: 258.27 g/mol
InChI-Schlüssel: AQMUFPITYMVODM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Methoxybenzoyl)-2,6-dimethylpyridazin-3(2H)-one is a chemical compound with a complex structure that includes a methoxybenzoyl group attached to a dimethylpyridazinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxybenzoyl)-2,6-dimethylpyridazin-3(2H)-one typically involves the reaction of 2-methoxybenzoyl chloride with 2,6-dimethylpyridazin-3(2H)-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Methoxybenzoyl)-2,6-dimethylpyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(2-hydroxybenzoyl)-2,6-dimethylpyridazin-3(2H)-one, while reduction of the carbonyl group can produce 4-(2-methoxybenzyl)-2,6-dimethylpyridazin-3(2H)-one.

Wissenschaftliche Forschungsanwendungen

4-(2-Methoxybenzoyl)-2,6-dimethylpyridazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 4-(2-Methoxybenzoyl)-2,6-dimethylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2-Hydroxybenzoyl)-2,6-dimethylpyridazin-3(2H)-one
  • 4-(2-Methoxybenzyl)-2,6-dimethylpyridazin-3(2H)-one
  • 4-(2-Methoxyphenyl)-2,6-dimethylpyridazin-3(2H)-one

Uniqueness

4-(2-Methoxybenzoyl)-2,6-dimethylpyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

832712-30-8

Molekularformel

C14H14N2O3

Molekulargewicht

258.27 g/mol

IUPAC-Name

4-(2-methoxybenzoyl)-2,6-dimethylpyridazin-3-one

InChI

InChI=1S/C14H14N2O3/c1-9-8-11(14(18)16(2)15-9)13(17)10-6-4-5-7-12(10)19-3/h4-8H,1-3H3

InChI-Schlüssel

AQMUFPITYMVODM-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=O)C(=C1)C(=O)C2=CC=CC=C2OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.